Product packaging for Dithionate(1-)(Cat. No.:)

Dithionate(1-)

Cat. No.: B1234606
M. Wt: 161.14 g/mol
InChI Key: RMGVZKRVHHSUIM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dithionate(1-), with the molecular formula HO₆S₂⁻, is a sulfur oxoanion of interest in fundamental inorganic chemistry research . This compound is intended for research and development use only. Researchers are advised that comprehensive data on its specific properties and reactivity is limited in public sources. The dithionate family of ions is generally known for its kinetic stability and is not readily oxidized by common oxidizing agents, making such compounds useful for forming stable crystalline salts with various cations for structural analysis . The related dithionate ion (S₂O₆²⁻) contains sulfur in the +5 oxidation state and features a S–S bond . Handling should follow appropriate laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HO6S2- B1234606 Dithionate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGVZKRVHHSUIM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO6S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of Dithionate 1

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of S₂O₆⁻. These studies offer insights into the distribution of the unpaired electron, the geometry of the anion, and its energetic properties.

Density Functional Theory (DFT) has proven to be a robust method for investigating sulfoxy anions, including the dithionate(1-) radical. acs.org DFT calculations, particularly using the B3LYP functional, have been employed to characterize the geometries and electronic properties of such species. acs.orgresearchgate.net For instance, DFT has been used to optimize the geometries of sulfoxy anions and dianions as large as S₂O₈²⁻. acs.org Studies combining DFT with appropriate basis sets, such as 6-311+G(3df) for sulfur, have yielded results comparable in quality to higher-level methods for describing bond distances and energetics. researchgate.net The application of DFT is crucial for understanding the delocalization of the unpaired electron, a key feature of radical anions. chemistryviews.orgmdpi.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the electronic configuration and energy landscapes of molecules like dithionate(1-). usu.eduaps.org Post-Hartree-Fock methods, such as QCISD(T) (Quadratic Configuration Interaction with Single and Double excitations, including a perturbative correction for Triple excitations), have been utilized for systems up to the size of S₂O₃²⁻ to achieve high accuracy. acs.org These high-level calculations are essential for accurately predicting properties like ionization potentials and for mapping potential energy surfaces, which describe the energy of the molecule as a function of its geometry. acs.orgresearchgate.net Such studies help in understanding the stability and reactivity of the radical anion.

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of S₂O₆⁻ in terms of the distribution of its electrons in various molecular orbitals. mdpi.comresearchgate.net The analysis focuses on the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In the dithionate(1-) radical anion, the unpaired electron resides in what was the LUMO of the parent dianion, S₂O₆²⁻. The character of this orbital, specifically its bonding or antibonding nature with respect to the S-S bond, is critical to the radical's stability and structure. The distribution of the spin density, which indicates the location of the unpaired electron, is a key output of MO analysis and is often calculated using methods like DFT. mdpi.com

Bonding Analysis and Spectroscopic Property Prediction

Computational methods are instrumental in analyzing the bonding within the S₂O₆⁻ radical anion and predicting its spectroscopic properties. The S-S bond is a central feature, and its length and strength are significantly altered upon the removal of an electron from the dithionate (B1226804) dianion (S₂O₆²⁻). acs.org A significant change in geometry between the dianion and the monoanion has been predicted. acs.org

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature of the interatomic bonds. mdpi.com Computational frequency calculations can predict vibrational spectra (infrared and Raman), which serve as a fingerprint for the molecule. mdpi.comresearchgate.net For example, γ-irradiation of crystalline dithionates is known to produce the SO₃⁻ radical ion, which can be detected by electron paramagnetic resonance (EPR), a technique sensitive to unpaired electrons. wikipedia.org Theoretical calculations of isotropic hyperfine coupling constants for ³³S in sulfoxy monoanions can be compared with experimental EPR data to validate the computational models. acs.org

Predicted Property Computational Method Significance
S-S and S-O Bond LengthsDFT (B3LYP), MP2, QCISD(T)Elucidates geometric changes upon electron detachment from S₂O₆²⁻. acs.org
Vibrational FrequenciesDFT, MP2Predicts IR and Raman spectra for identification. mdpi.comresearchgate.net
Hyperfine Coupling ConstantsDFTAllows for direct comparison with experimental EPR spectra. acs.org

Reaction Pathway Modeling and Transition State Calculations

Understanding the chemical reactivity of the dithionate(1-) radical anion involves modeling its potential reaction pathways. This includes studying its dissociation or its interaction with other molecules. Computational methods can map out the potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govyoutube.com

The dissociation of S₂O₆⁻ into smaller fragments is a key reaction pathway. Theoretical calculations can determine the energy barriers (activation energies) for such processes. For example, studies on related sulfur oxide species have used computational methods to investigate dissociation barriers and reaction exothermicities. researchgate.net Finding the transition state geometry is a critical step in this process, and various computational strategies, such as relaxed surface scans or nudged elastic band (NEB) methods, are employed to locate these highest-energy points along a reaction coordinate. youtube.com

Electron Detachment Energies and Stability Profiles for Monoanions

The stability of a monoanion like dithionate(1-) in the gas phase is assessed by its electron detachment energy. This is the energy required to remove the extra electron. There are two important types:

Adiabatic Detachment Energy (ADE): The energy difference between the ground state of the anion and the ground state of the resulting neutral radical.

Vertical Detachment Energy (VDE): The energy required to remove the electron from the anion without any change in the geometry of the nuclei. This is often what is measured in photoelectron spectroscopy.

Computational studies have been performed to calculate these values for various sulfoxy anions. acs.org For the related dithionate dianion (S₂O₆²⁻), it is predicted to have a positive vertical ionization energy but a negative (exothermic) adiabatic ionization potential. acs.org This indicates that while the dianion is stable in its own geometry, it is thermodynamically unstable with respect to losing an electron and rearranging to the monoanion's optimal geometry. acs.org The large predicted change in structure between the dianion and the monoanion helps to explain the measurable experimental lifetime of the S₂O₆²⁻ dianion in the gas phase. acs.org The stability of the S₂O₆⁻ radical anion itself is a subject of theoretical interest, as radical anions can be stabilized when the unpaired electron is delocalized over a π-electron system. chemistryviews.org

Parameter Definition Relevance to S₂O₆⁻ Stability
Adiabatic Ionization PotentialEnergy difference between the ground vibrational states of the anion and the neutral molecule.Indicates the overall thermodynamic stability of the anion with respect to electron loss. acs.org
Vertical Ionization PotentialEnergy required to detach an electron from the anion without nuclear rearrangement.Relates to the stability of the anion on the timescale of electron photodetachment and can be compared with spectroscopic data. acs.org

Synthesis and Formation Pathways of Dithionate 1

Chemical Generation of Hydrogen Dithionate (B1226804) (HS₂O₆⁻)

Hydrogen dithionate (HS₂O₆⁻) is the conjugate acid of the more common dithionate dianion (S₂O₆²⁻). Its formation is primarily governed by protonation events in acidic aqueous solutions.

The dithionate anion (S₂O₆²⁻) is the deprotonated form of dithionic acid (H₂S₂O₆), a strong acid. wikipedia.orgwikipedia.org The protonation of dithionate occurs in stages, with the first protonation yielding hydrogen dithionate (HS₂O₆⁻).

Dithionic acid is characterized by two acidity constants (pKa). The first pKa value is estimated to be around -3.4, indicating that the first proton dissociates completely in most aqueous solutions. The second protonation, which forms HS₂O₆⁻ from S₂O₆²⁻, has a pKa value of approximately 0.5. wikipedia.org

The equilibrium can be represented as: H₂S₂O₆ ⇌ H⁺ + HS₂O₆⁻ (pKa₁ ≈ -3.4) HS₂O₆⁻ ⇌ H⁺ + S₂O₆²⁻ (pKa₂ ≈ 0.5)

Due to the low pKa values, aqueous solutions of dithionate salts are quite stable and can be boiled without decomposition. wikipedia.org However, the formation of the protonated species, HS₂O₆⁻, becomes more significant in highly acidic environments. Despite this, some studies suggest that even at high acid concentrations, the extent of dithionate protonation to HS₂O₆⁻ and H₂S₂O₆ is very small. proprocesseps.com

Table 1: Acidity Constants for Dithionic Acid

Equilibrium pKa Value
H₂S₂O₆ ⇌ H⁺ + HS₂O₆⁻ ~ -3.4 (estimated) wikipedia.org

S₂O₆²⁻ + H⁺ + H₂O → HSO₄⁻ + HSO₃⁻ + H⁺

This process is characterized by a high activation energy, necessitating high temperatures for the reaction to occur at a significant rate. proprocesseps.com While HS₂O₆⁻ is a key intermediate in this acid-catalyzed pathway, its transient nature makes direct observation challenging.

Formation of Dithionate Radical Anion (S₂O₆•⁻)

The dithionate radical anion (S₂O₆•⁻), also known as the dithionate monoanion, is a highly reactive species. Its formation is linked to radical coupling, redox processes, and high-energy methods like radiolysis.

One of the primary pathways for the formation of the stable dithionate dianion (S₂O₆²⁻) is through the recombination of two sulfite (B76179) radical anions (SO₃•⁻). researchgate.netcopernicus.org The sulfite radical can be generated from the oxidation of sulfite or bisulfite ions by species like the hydroxyl radical (•OH). researchgate.net

The coupling reaction is as follows: SO₃•⁻ + SO₃•⁻ → S₂O₆²⁻

This reaction is pH-dependent. researchgate.net While this pathway leads to the formation of the dianion, computational studies have explored the properties of the monoanion radical (S₂O₆•⁻). Density Functional Theory (DFT) calculations predict a significant change in geometry between the S₂O₆²⁻ dianion and the S₂O₆•⁻ monoanion, which may explain the experimental difficulty in observing the radical species. acs.org The adiabatic ionization potential for S₂O₆²⁻ is predicted to be exothermic, yet the dianion has a measurable lifetime in the gas phase, a fact rationalized by the large geometry change required for it to become the monoanion. acs.org

Redox reactions involving dithionate can lead to the formation of radical species. The oxidation of dithionate (S₂O₆²⁻) can proceed through pathways that involve radical intermediates. researchgate.net For instance, the oxidation of S₂O₆²⁻ by certain coordinated metal complexes is believed to involve sulphate-proton-coupled radical generation. researchgate.net

Conversely, the dissociation of the dithionite (B78146) anion (S₂O₄²⁻) in solution is known to produce SO₂•⁻ radicals. wikipedia.orgnih.gov While this is a different sulfur oxyanion, it highlights how redox processes in sulfur chemistry are rich in radical intermediates. ahajournals.org The direct formation of the S₂O₆•⁻ radical via a one-electron oxidation of S₂O₆²⁻ is theoretically plausible but not extensively documented in experimental studies under typical redox conditions.

High-energy methods such as pulse radiolysis and flash photolysis are powerful techniques for generating and studying transient radical species. researchgate.netacs.org The radiolysis of water produces primary radicals (hydrated electrons, hydrogen atoms, and hydroxyl radicals) that can react with solutes to form secondary radicals. nist.gov For example, OH radicals react with sulfite (SO₃²⁻) to form the SO₃•⁻ radical. researchgate.net

The γ-irradiation of crystalline dithionates has been shown to produce SO₃•⁻ radical ions, which can be detected by electron paramagnetic resonance (EPR). wikipedia.orgdbpedia.org This technique has even been proposed as a basis for radiation dosimetry using barium dithionate. wikipedia.orgdbpedia.org

While the flash photolysis of dithionate solutions has been studied, it has been reported to generate other radicals like SO₅•⁻ in the presence of oxygen. researchgate.net Direct photochemical or radiolytic generation of the dithionate radical anion (S₂O₆•⁻) from its dianion precursor is not a commonly reported pathway, with the fragmentation into smaller, more stable radicals like SO₃•⁻ being more prevalent. Computational studies remain the primary source of information on the characteristics of the S₂O₆•⁻ radical. acs.org

In Situ Generation and Detection Strategies

The transient and reactive nature of the dithionate(1-) radical anion, and more commonly the sulfite radical anion (SO₃⁻) derived from dithionate, necessitates their generation and study within the experimental apparatus itself, a process known as in situ generation. Research has primarily focused on creating these radical species through high-energy methods and characterizing them using advanced spectroscopic techniques.

The predominant method for the in situ generation of radicals from dithionate salts is radiolysis, which involves exposing the material to ionizing radiation such as gamma rays or electron beams. wikipedia.orgdbpedia.org This process provides the necessary energy to break the sulfur-sulfur bond in the stable dithionate dianion (S₂O₆²⁻), leading to the formation of radical species. rsc.orgrsc.org Specifically, the γ-irradiation of crystalline dithionates has been shown to produce sulfite radical anions (SO₃⁻). wikipedia.orgdbpedia.org

Flash photolysis of dithionate solutions is another method used to generate these transient radicals for study. researchgate.net These high-energy techniques are essential because dithionates are generally stable compounds, not readily oxidized or reduced under normal conditions. wikipedia.org

The primary and most effective strategy for the detection and characterization of the paramagnetic radicals generated from dithionate is Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgdbpedia.org This technique specifically detects species with unpaired electrons, making it ideal for studying radicals. Following the γ-irradiation of crystalline dithionates like barium dithionate (BaS₂O₆·2H₂O) and potassium dithionate (K₂S₂O₆), EPR spectroscopy reveals the formation of several types of radicals, with the sulfite radical anion (SO₃⁻) being a key species identified. iaea.orgdiva-portal.org The stability of these radicals within the crystal lattice at room temperature has led to the proposal of using barium dithionate and potassium dithionate as materials for EPR dosimetry, a method for measuring absorbed doses of radiation. wikipedia.orgnih.govresearchgate.net

Pulse radiolysis is another powerful technique used for both the generation and detection of these transient species in aqueous solutions. rsc.orgrsc.orgresearchgate.net In this method, a high-energy electron pulse creates the radicals, and their properties and reaction kinetics are monitored in real-time, typically using time-resolved optical absorption spectroscopy. rsc.orgresearchgate.net Studies using pulse radiolysis on aqueous dithionate solutions have helped to characterize the transient absorption spectra of the resulting sulfur-based radicals. rsc.orgresearchgate.net For instance, the sulfite radical anion (SO₃⁻) generated from dithionate exhibits a characteristic absorption maximum. rsc.orgresearchgate.net

The table below summarizes research findings on the in situ generation and detection of radicals derived from dithionate compounds.

Table of Compounds Mentioned

Spectroscopic Characterization Methodologies for Dithionate 1

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for the characterization of radical species like dithionate(1-), which possesses an unpaired electron. The dithionite (B78146) anion (S₂O₄²⁻) is known to dissociate in solution, forming the sulfur dioxide anion radical (SO₂⁻•), which is in equilibrium with its dimer, dithionite. wikipedia.orgnih.gov This radical has been studied using EPR spectroscopy, revealing important information about its electronic structure. nih.gov

The EPR spectrum of the SO₂⁻• radical is characterized by its g-tensor and hyperfine coupling constants. The g-value is a dimensionless quantity that reflects the interaction of the unpaired electron's magnetic moment with an external magnetic field. libretexts.orgtamu.edu For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023), but for species like the SO₂⁻• radical, deviations from this value provide insight into the electronic environment. libretexts.org

Studies using D-band EPR spectroscopy have determined the g-tensor for the SO₂⁻• radical to have rhombic symmetry with principal values of gₓ = 2.0089, gᵧ = 2.0052, and g₂ = 2.0017. nih.gov These values are distinct from other radicals that may be present in a given system, allowing for its specific identification. nih.gov The anisotropy of the g-tensor provides information about the distribution of the unpaired electron within the molecule.

Hyperfine interactions, which arise from the coupling of the electron spin with the magnetic moments of nearby nuclei, can also be observed in EPR spectra and provide further structural details. tamu.edud-nb.info For the SO₂⁻• radical, interactions with sulfur isotopes (³³S) can, in principle, provide information about the localization of the unpaired electron on the sulfur atoms.

Interactive Data Table: EPR Spectroscopic Data for the SO₂⁻• Radical

Parameter Value Reference
gₓ 2.0089 nih.gov
gᵧ 2.0052 nih.gov
g₂ 2.0017 nih.gov

Vibrational Spectroscopy (Raman, IR) for Structural Elucidation

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is a powerful tool for elucidating the molecular structure of dithionate (B1226804) species. uni-siegen.de These techniques probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the forces of the bonds connecting them. uni-rostock.de

Raman Spectroscopy: Raman spectroscopy has been employed to study the structure of the dithionite anion (S₂O₄²⁻), the precursor to the dithionate(1-) radical. wikipedia.orgingentaconnect.com The dithionite ion in its crystalline state exhibits a C₂ᵥ symmetry with an eclipsed conformation, while in an aqueous solution, it adopts a C₂ₕ symmetry with a staggered conformation. 117.244.107 A prominent feature in the Raman spectrum of crystalline sodium dithionite is the S-S stretching vibration. 117.244.107 Changes in the Raman spectra of dithionite solutions can indicate decomposition into other sulfur oxyanions, such as sulfite (B76179) and thiosulfate (B1220275). ingentaconnect.com

Infrared (IR) Spectroscopy: IR spectroscopy complements Raman by probing vibrations that involve a change in the molecular dipole moment. uni-siegen.de IR studies of dithionate salts have identified characteristic absorption bands. For instance, in copper tetraammine dithionate, the coordination of the dithionate ion to the metal is indicated by the infrared spectrum. researchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to monitor the stability of sodium dithionite solutions, where the asymmetric stretching of the SO₂ group appears around 1051 cm⁻¹. researchgate.net The presence of other sulfur oxyanions like thiosulfate and sulfite can also be identified through their characteristic IR bands. rsc.org

Interactive Data Table: Vibrational Spectroscopic Data for Dithionate and Related Species

Species Technique Wavenumber (cm⁻¹) Assignment Reference
Dithionate (S₂O₆²⁻) Raman 204 Symmetric SO₃ deformation rsc.org
Dithionate (S₂O₆²⁻) Raman 1000 Symmetric stretching rsc.org
Dithionate (S₂O₆²⁻) IR 1000 Symmetric stretching rsc.org
Dithionite (S₂O₄²⁻) Raman 261 S-S stretching 117.244.107
Dithionite (S₂O₄²⁻) Raman 513 SO₂ wag 117.244.107
Dithionite (S₂O₄²⁻) Raman 929, 1005, 1030 SO₂ symmetric stretching 117.244.107

Electronic Absorption Spectroscopy for Transient Intermediates

Electronic absorption spectroscopy, often referred to as UV-Visible (UV-Vis) spectroscopy, is instrumental in detecting and characterizing transient species like the dithionate(1-) radical due to their short lifetimes. avantes.com This technique measures the absorption of light as electrons are promoted to higher energy orbitals.

The dithionate(1-) radical, or more precisely the SO₂⁻• radical formed from the dissociation of dithionite, has been studied using UV-Vis spectroscopy. researchgate.net When dithionite is used as a reducing agent, changes in the UV-Vis spectrum can indicate the formation of radical species. For example, in the reduction of certain enzymes, the addition of dithionite leads to the appearance of new absorption bands, which can be attributed to the formation of radicals or changes in the oxidation state of metal centers within the enzyme. researchgate.netnih.gov In studies of radical S-adenosylmethionine (SAM) enzymes, the reduction by dithionite resulted in new absorptions around 420 nm and 600 nm. researchgate.net While these absorptions are often associated with the enzyme's active site, they are indicative of the reductive process initiated by the dithionite.

The SO₂⁻• radical itself is known to absorb in the UV region. The technique of flash photolysis coupled with transient absorption spectroscopy would be a direct method to observe the spectrum of this short-lived species.

Mass Spectrometry for Identification of Sulfur Oxyanions

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. Electrospray ionization mass spectrometry (ESMS) has proven to be a powerful tool for the direct analysis of sulfur oxyanions in solution. capes.gov.brcaltech.edu

ESMS can be used to monitor various sulfur species, including dithionate (S₂O₆²⁻), as well as other oxyanions like sulfate (B86663) (SO₄²⁻), peroxydisulfate (B1198043) (S₂O₈²⁻), and thiosulfate (S₂O₃²⁻). capes.gov.br The technique is particularly useful for identifying the products of reactions involving sulfur compounds. For example, in studies of fermentation inhibitors, UHPLC-ESI-TOF-MS and UHPLC-LTQ/Orbitrap-MS/MS were used to analyze the reaction products of sulfur oxyanions with various organic molecules. diva-portal.org

The identification of specific oxyanions is often validated by controlling and varying the collision-induced dissociation (CID) conditions within the mass spectrometer. capes.gov.br This allows for the fragmentation of the parent ion and the analysis of its characteristic daughter ions, confirming the initial identification. Furthermore, high-resolution mass spectrometry, such as that using an Orbitrap mass analyzer, allows for the determination of the isotopic composition of oxyanions, providing even more detailed information about their origin and chemical history. caltech.eduacs.orgcam.ac.uk

Reaction Mechanisms and Chemical Transformations of Dithionate 1

Oxidation-Reduction Chemistry of Dithionate(1-)

The dithionate(1-) radical is primarily known for its potent reducing capabilities, which stem from its participation in complex redox equilibria.

In aqueous solutions, the dithionite (B78146) ion (S₂O₄²⁻) exists in equilibrium with the dithionate(1-) radical anion, SO₂⁻. This dissociation is a key feature of its chemistry:

S₂O₄²⁻ ⇌ 2SO₂⁻

This equilibrium means that solutions of dithionite contain the highly reactive SO₂⁻ radical. jocpr.com This radical species is often the primary reductant in reactions involving dithionite, proving to be a stronger reducing agent than the S₂O₄²⁻ dianion itself. jocpr.com

Electron transfer reactions involving dithionate(1-) have been studied extensively, particularly in biochemical systems. For instance, the reduction of metalloproteins is often mediated by the SO₂⁻ radical. In the reduction of a copper-containing dissimilatory nitrite (B80452) reductase, kinetic studies confirmed that the SO₂⁻ radical, rather than the S₂O₄²⁻ ion, is the effective reductant. nih.gov The mechanism involves the SO₂⁻ radical binding to the type 2 copper site of the enzyme before the electron transfer occurs. nih.gov

Similarly, the reduction of calf liver microsomal cytochrome b5 by dithionite proceeds via electron transfer from the SO₂⁻ radical to the exposed heme edge of the protein. nih.gov The kinetics of this reaction are consistent with a reaction between like-charged species, as both the radical anion and the protein carry negative charges. nih.gov Studies on the reduction of ferricytochrome c also suggest that the mechanism involves the SO₂⁻ radical, with pathways for both adjacent and remote attack on the heme group. pnas.org The presence of free radicals in the reduction of dyes like toluidine blue by dithionite has also been confirmed through polymerization tests. jocpr.com

The dithionate(1-) radical functions almost exclusively as a transient, powerful reducing agent. Dithionite is a strong and versatile two-electron reducing agent, and its reducing power is largely attributed to the SO₂⁻ radical formed upon dissociation. jocpr.com At a pH of 7, the redox potential for the reduction of sulfur(IV) to dithionite is -0.66 V versus the standard hydrogen electrode, indicating its strong reducing nature. atamanchemicals.comwikipedia.org

The transient nature of the SO₂⁻ radical is due to its existence within a dynamic equilibrium and its high reactivity. It is not a stable species that can be isolated but is generated in situ from dithionite salts. wikipedia.org Its role as a reductant is critical in numerous industrial applications, such as in the dyeing industry for reducing vat dyes and in bleaching wood pulp. atamanchemicals.comwikipedia.org In laboratory and biochemical settings, it is used as a common reductant. jocpr.com For example, it is used in soil analysis to reduce iron(III) oxy-hydroxides to more soluble iron(II) compounds. wikipedia.org There is no significant evidence to suggest that dithionate(1-) acts as an oxidant under typical conditions.

Decomposition Pathways and Product Analysis

The utility of dithionate(1-) and its precursor, dithionite, is often limited by their instability, particularly in aqueous solutions. Decomposition can be triggered by acid, heat, and oxygen.

Dithionite solutions are highly unstable under acidic conditions, undergoing rapid decomposition. google.comresearchgate.netoecd.org The rate of decomposition is significantly accelerated by increasing acidity. researchgate.netdiva-portal.org This instability is a major challenge in processes like the electrosynthesis of dithionite, where localized regions of low pH can lead to substantial product loss. google.com The decomposition is consistent with the instability of the parent dithionous acid (H₂S₂O₄), which does not exist in any practical sense. atamanchemicals.comwikipedia.org

The primary decomposition reaction in aqueous solution is a disproportionation that yields thiosulfate (B1220275) (S₂O₃²⁻) and bisulfite (HSO₃⁻). wikipedia.orgdiva-portal.orgcdnsciencepub.com

The mechanism is complex and thought to be initiated by the protonation of the dithionite ion. cdnsciencepub.com The decomposition process is autocatalytic, often exhibiting a slow induction period followed by a rapid, S-shaped reaction phase. researchgate.net This rapid phase is catalyzed by the decomposition products themselves and can also be catalyzed by the addition of sulfide (B99878). researchgate.netcdnsciencepub.com

Dithionite is also thermally unstable, both in its solid form and in solution. diva-portal.orgactylislab.com The stability of aqueous dithionite solutions decreases with increasing temperature, concentration, and heating time. researchgate.netdiva-portal.orgresearchgate.net Anhydrous sodium dithionite decomposes exothermically when heated above 90 °C in the presence of air, yielding sodium sulfate (B86663) (Na₂SO₄) and sulfur dioxide (SO₂). atamanchemicals.comoecd.org In the absence of air, vigorous decomposition occurs above 150 °C, producing mainly sodium sulfite (B76179) (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), sulfur dioxide, and trace amounts of elemental sulfur. atamanchemicals.comoecd.org

The stability of aqueous solutions is also highly dependent on pH. While unstable in acidic (and strongly alkaline) conditions, dithionite solutions exhibit relative stability in moderately alkaline environments (pH 9-13). diva-portal.orgresearchgate.net

ConditionPrimary Decomposition ProductsReference
Acid-Catalyzed (Aqueous)Thiosulfate (S₂O₃²⁻), Bisulfite (HSO₃⁻) wikipedia.orgcdnsciencepub.com
Thermal (Anhydrous, in air, >90°C)Sodium Sulfate (Na₂SO₄), Sulfur Dioxide (SO₂) atamanchemicals.comoecd.org
Thermal (Anhydrous, no air, >150°C)Sodium Sulfite (Na₂SO₃), Sodium Thiosulfate (Na₂S₂O₃), Sulfur Dioxide (SO₂) atamanchemicals.comoecd.org
Alkaline HydrolysisSodium Sulfite (Na₂SO₃), Sodium Sulfide (Na₂S) wikipedia.org

Reaction Kinetics and Mechanistic Studies

Kinetic studies of reactions involving dithionite provide significant insight into the role of the dithionate(1-) radical. The rate of dithionite-dependent reactions often shows a non-integer order dependence on the dithionite concentration, which is a hallmark of a pre-dissociation equilibrium.

For example, the reduction of the dye toluidine blue by dithionite was found to be first-order with respect to the dye but had a fractional order of 1.39 with respect to dithionite. jocpr.com This complex order supports a mechanism where both the dithionite ion (S₂O₄²⁻) and its dissociation product, the SO₂⁻ radical, participate in parallel reaction pathways. jocpr.com

In the reduction of cytochrome P450 3A4, kinetic curves were multiexponential, suggesting that the enzyme exists in several different conformations with different rate constants for reduction by the dithionate(1-) anion radical. nih.gov The pseudo-first-order rate constants showed a linear dependence on the square root of the dithionite concentration, which is characteristic of a reaction where the active species (SO₂⁻) is formed from the dissociation of a dimer (S₂O₄²⁻). nih.gov

Kinetic parameters for the electron transfer from the SO₂⁻ radical to various substrates have been determined:

The decomposition of dithionite itself has been studied kinetically, revealing a process that begins with a slow "induction" period, followed by a much faster S-shaped decomposition phase. researchgate.net The addition of decomposition products or sulfide eliminates this induction period, indicating a catalytic effect. researchgate.netcdnsciencepub.com

Interactions with Organic and Inorganic Substrates (e.g., in catalytic cycles)

The dithionate(1-) radical anion, S₂O₆⁻, is a highly reactive intermediate. However, detailed studies on its interactions with a wide range of substrates are limited in scientific literature. The primary context in which its reactivity is discussed is the radiation chemistry of solid inorganic dithionate (B1226804) salts.

Interactions with Inorganic Substrates

The most well-documented proposed interactions of the dithionate(1-) radical anion are with other inorganic sulfur-oxygen species. These reactions are central to the mechanism proposed for the decomposition of dithionate salts when exposed to gamma radiation.

Detailed Research Findings: Studies on the γ-irradiation of crystalline alkali and alkaline earth dithionates, such as sodium dithionate (Na₂S₂O₆) and barium dithionate (BaS₂O₆), have led to the postulation of a reaction mechanism involving the S₂O₆⁻ radical anion. The initial step in the radiolysis is the ejection of an electron from a dithionate dianion (S₂O₆²⁻), forming the S₂O₆⁻ radical.

S₂O₆²⁻ + γ → S₂O₆⁻ + e⁻

Following its formation, the S₂O₆⁻ radical is proposed to participate in a chain reaction. It can react with an adjacent dithionate ion (S₂O₆²⁻), leading to the formation of a sulfite radical anion (SO₃⁻) and a sulfate radical (SO₄•⁻), although the latter is often transient and leads to sulfate ions (SO₄²⁻).

The proposed elementary reactions involving the dithionate(1-) radical anion in the solid state are summarized below.

Reactant 1Reactant 2Proposed ProductsReaction Context
Dithionate(1-) (S₂O₆⁻)Dithionate (S₂O₆²⁻)SO₃⁻, SO₄•⁻, SO₃²⁻, SO₄²⁻Radiolysis of crystalline dithionates
Dithionate(1-) (S₂O₆⁻)-SO₃ + SO₃⁻Decomposition pathway

This table represents proposed reaction pathways in the solid-state radiolysis of dithionate salts. The exact nature and distribution of products can be influenced by factors such as the cation present and the crystal lattice structure.

Interactions with Organic Substrates

There is a notable lack of specific research in the peer-reviewed literature detailing the reactions of the dithionate(1-) radical anion (S₂O₆⁻) with organic substrates. Its high reactivity and transient nature, primarily observed in the solid-state radiolysis of inorganic salts, have made such studies challenging. Consequently, kinetic data, reaction mechanisms, and product profiles for its interaction with organic compounds are not well-established.

Role in Catalytic Cycles

While no established catalytic cycles explicitly feature the dithionate(1-) radical anion as a key intermediate, its nature as a reactive radical suggests a theoretical potential for such a role. In principle, a radical species can act as a catalyst, often in a chain reaction, by being consumed in one step and regenerated in a later step. bristol.ac.uk

A hypothetical catalytic cycle involving S₂O₆⁻ could proceed via a single-electron transfer (SET) mechanism.

Initiation: Generation of the S₂O₆⁻ radical from a precursor, such as the oxidation of a dithionate salt.

Propagation Step 1: The S₂O₆⁻ radical reacts with a substrate molecule (e.g., an organic molecule, RH), for instance, by abstracting a hydrogen atom or by accepting an electron, leading to a product and a new radical species (R•). S₂O₆⁻ + RH → HS₂O₆⁻ + R•

Propagation Step 2: The newly formed radical (R•) reacts with another species to form the final product and regenerate the S₂O₆⁻ radical, thus closing the catalytic loop.

This remains a conceptual framework, as the specific conditions required to generate and control the reactivity of the dithionate(1-) radical for a sustained catalytic process have not been developed. The chemistry of other sulfur-containing radicals, such as the sulfate radical anion (SO₄⁻•) and the sulfur dioxide radical anion (SO₂⁻•), is more commonly exploited in catalytic applications like advanced oxidation processes and organic synthesis. researchgate.netrsc.orgresearchgate.net

Coordination Chemistry and Interactions with Metal Centers

Ligand Properties of Dithionate(1-) Species (Theoretical)

Theoretical calculations provide significant insight into the nature of the dithionate(1-) radical anion. Computational studies using Density Functional Theory (DFT) have been employed to characterize various sulfoxy anions, including the dithionate (B1226804) monoanion and dianion. acs.org

These studies predict that the dithionate dianion (S₂O₆²⁻) has a negative adiabatic ionization potential, suggesting it is energetically unfavorable to remove an electron to form the dithionate(1-) radical anion in the gas phase. acs.org However, the calculations also predict a substantial change in geometry between the dianion and the monoanion. This large geometric reorganization creates a significant energy barrier, which helps to explain the observable experimental lifetime of the S₂O₆²⁻ dianion in the gas phase, as it is kinetically trapped. acs.org

The formation of the SO₃⁻ radical ion has been observed during the γ-irradiation of crystalline dithionates, which provides some experimental basis for the existence of sulfur-based radical species derived from dithionate. wikipedia.org The properties of the dithionate(1-) radical as a ligand are expected to be dominated by the unpaired electron, making it a potential redox-active ligand capable of participating in electron transfer processes beyond simple coordination.

Potential Coordination Modes and Stereochemistry

While direct structural evidence for metal complexes of the dithionate(1-) radical is scarce, its potential coordination modes can be inferred from its dianionic counterpart, S₂O₆²⁻, and other related sulfur-based ligands. The dithionate anion (S₂O₆²⁻) is known to act as a bidentate ligand, coordinating to metal centers through two of its oxygen atoms. wikipedia.org It is therefore plausible that the dithionate(1-) radical anion would exhibit similar coordination behavior.

Potential coordination modes include:

Monodentate Coordination : The ligand binds to a single metal center through one of its oxygen atoms. This is a common coordination mode for many polyatomic anions. orientjchem.org

Bidentate Chelating Coordination : The ligand coordinates to a single metal center through two oxygen atoms from the same sulfur atom or one oxygen from each sulfur atom, forming a chelate ring.

Bidentate Bridging Coordination : The ligand bridges two different metal centers, with each metal being coordinated by an oxygen atom from a different sulfur atom. This mode is common for ligands with multiple donor atoms. stackexchange.com

The stereochemistry of the dithionate ligand is also a significant factor. The S-S bond allows for rotation, leading to different conformers. In the solid state, the dithionate ion (S₂O₆²⁻) has been observed in a staggered conformation in sodium dithionate dihydrate (Na₂S₂O₆·2H₂O), while it adopts a nearly eclipsed conformation in the anhydrous potassium salt. wikipedia.org This conformational flexibility would likely be retained in the dithionate(1-) radical and could influence the geometry and stability of its metal complexes.

Stabilization of Dithionate(1-) through Complexation

Radical species are inherently reactive, but their stability can be significantly enhanced through coordination to a metal center. umich.edu The complexation of the dithionate(1-) radical anion to a metal ion is a theoretically viable pathway for its stabilization. The metal center can delocalize the unpaired electron density from the ligand, thereby reducing its reactivity. researchgate.net This principle is well-established in the chemistry of other non-innocent or redox-active ligands, such as dithiolenes. nih.gov

The kinetic stability of salts containing the dithionate dianion (S₂O₆²⁻) with large cation complexes in high oxidation states is well-documented. wikipedia.org This stability is attributed to the poor kinetics of the oxidation of the dithionate anion. wikipedia.org A similar kinetic stabilization effect could be anticipated for the dithionate(1-) radical when incorporated into a coordination complex. The coordination sphere of the metal would protect the radical ligand from decomposition pathways, allowing for its isolation and study within a stable complex.

Redox Behavior of Metal-Dithionate(1-) Complexes

The introduction of a redox-active ligand like dithionate(1-) into a metal complex can result in novel and complex redox behavior. rsc.org In such complexes, both the metal ion and the ligand can act as electron reservoirs, participating in multielectron transfer processes. rsc.orgsemanticscholar.org

The redox behavior of a metal-dithionate(1-) complex would be characterized by electron transfer events that could be centered on the metal, the ligand, or be delocalized across the entire molecule. The specific pathway would depend on the nature of the metal, its oxidation state, and the other ligands in the coordination sphere. The dithionate(1-) ligand could be further oxidized or reduced, leading to a variety of possible electronic states for the complex.

Studies on the reduction of iron(III) complexes by dithionate (S₂O₆²⁻) indicate that the dithionate species can act as a reducing agent. chemsociety.org.ng The related dithionite (B78146) ion (S₂O₄²⁻) is a powerful reducing agent, with its reactivity often attributed to the formation of the SO₂⁻ radical anion in solution. wikipedia.orgnih.gov By analogy, a metal-dithionate(1-) complex would be expected to be redox-active, potentially participating in both oxidative and reductive chemical transformations.

Crystallographic Studies of Dithionate-Containing Compounds

While crystal structures of complexes containing the dithionate(1-) radical anion are not available, numerous crystallographic studies have been performed on compounds containing the stable dithionate (S₂O₆²⁻) dianion. These studies provide precise information on the bond lengths, bond angles, and conformation of the dithionate ion in different chemical environments. This data is fundamental for building theoretical models of dithionate(1-) complexes.

The dithionate ion in these structures is typically characterized by an S-S bond length of approximately 2.1 Å and S-O bond lengths around 1.45 Å. iucr.orgnih.gov The ion often participates in extensive hydrogen bonding with co-crystallized water molecules or amine groups on the metal complex cation. iucr.orgresearchgate.net

Below is a table summarizing crystallographic data for several representative compounds containing the dithionate (S₂O₆²⁻) anion.

CompoundCrystal SystemSpace GroupKey S-S Bond Length (Å)Key S-O Bond Lengths (Å)Dithionate ConformationRef.
NaK₅Cl₂(S₂O₆)₂TetragonalI4/mcm2.1227(9), 2.1176(9)1.4465(11) - 1.4526(13)Staggered nih.gov
[Co(C₉H₁₀N₃O₂S)₂]₂(S₂O₆)·4C₃H₇NO·3CH₃OHTriclinicP-1--- iucr.org
[Ni(C₆H₁₅N₃)₂]₂(S₂O₆)·7H₂O----- acs.org
Cu(Me₈tricosaneN₆)MonoclinicP2₁/c--- researchgate.net
K₂Na[Cl(S₂O₆)]TetragonalP4/n2.081.48- iucr.org

Data for some entries were not fully specified in the available search results.

Advanced Analytical Techniques for Dithionate 1 Monitoring

Ion Chromatography for Sulfur Oxyanion Speciation

Ion chromatography (IC) is a powerful and widely used technique for the separation and quantification of various ionic species, including sulfur oxyanions. creative-proteomics.com It is particularly valuable for the speciation of dithionate (B1226804) in the presence of chemically similar anions like sulfate (B86663), sulfite (B76179), and thiosulfate (B1220275). creative-proteomics.comacs.org

A sensitive method for the simultaneous determination of dithionate and sulfate has been developed using an ion chromatograph equipped with a suppressed conductivity detector. acs.orgresearchgate.net This method employs a gradient of potassium hydroxide (B78521) (KOH) as the mobile phase. acs.orgresearchgate.net The detection limits for dithionate and sulfate were found to be 0.63 mg L⁻¹ and 0.42 mg L⁻¹, respectively. acs.orgresearchgate.net The method demonstrated good linearity over a concentration range of 5–200 mg L⁻¹ and accuracies between 99.5% and 111%. acs.orgresearchgate.net The successful application of this IC method to analyze leaching solutions from industrial processes underscores its rapidity and accuracy. acs.org

Challenges in sulfur oxyanion analysis arise from the strong retention of polythionates, such as dithionate, on separating columns, leading to very late elution times. researchgate.net To overcome this, ion-pair chromatography using a silica (B1680970) octadecylsilane (B103800) (ODS) column has been employed. researchgate.net Another approach for resolving late-eluting sulfur species like dithionate involves applying a "Dose-in" gradient, which enables the separation of amidosulfonate, dithionate, and imidodisulfonate alongside other major anions. metrohm.com

Table 1: Ion Chromatography Methods for Dithionate and Related Sulfur Oxyanions

Analyte(s)Chromatographic MethodMobile Phase/EluentDetectorDetection Limit (Dithionate)Linearity Range (Dithionate)Source
Dithionate, SulfateIon ChromatographyKOH Gradient (25 to 80 mmol L⁻¹)Suppressed Conductivity0.63 mg L⁻¹5–200 mg L⁻¹ acs.orgresearchgate.net
Sulfate, Thiosulfate, Dithionate, PolythionatesIon-Pair Chromatography (ODS Column)Acetonitrile in water with phthalate (B1215562) and tetrapropylammonium (B79313) salt (TPAOH)Not SpecifiedNot SpecifiedNot Specified researchgate.net
Amidosulfonate, Dithionate, Imidodisulfonate, Thiosulfate, etc.Ion Chromatography with Dose-in GradientNot SpecifiedNot SpecifiedNot SpecifiedNot Specified metrohm.com

Electrochemical Methods for Redox Potential Determination

Electrochemical methods are fundamental for investigating the redox properties of chemical species. researchgate.net These techniques, which include amperometry and potentiometry, are used to measure electron transfer and determine reduction potentials under defined conditions. acs.org A standard setup involves a three-electrode electrochemical cell with a working electrode, a reference electrode, and a counter electrode, all controlled by a potentiostat. acs.org

While highly effective for many compounds, the direct electrochemical analysis of dithionate is challenging. Studies have shown that the dithionate ion is notably resistant to both chemical and electrochemical oxidation. researchgate.net This stability contrasts sharply with the electrochemical behavior of a related sulfur oxyanion, dithionite (B78146) (S₂O₄²⁻), which is a strong reducing agent. The electrochemical oxidation of dithionite at platinum or gold electrodes has been well-documented, proceeding in two steps with sulfite as a stable intermediate. researchgate.netrsc.org

For complex or poorly conductive materials where direct electron transfer is hindered, mediated electrochemical reduction (MER) and oxidation (MEO) can be used. nagra.ch This approach utilizes soluble redox-active compounds (mediators) to facilitate electron transfer between the working electrode and the target species. acs.org While this method has been successfully applied to characterize iron-bearing clay minerals, its application for determining the redox potential of the stable dithionate ion is not extensively reported due to the ion's inherent resistance to redox reactions. researchgate.netnagra.ch Therefore, while electrochemical methods are a primary tool for redox potential determination, the specific properties of dithionate make such measurements non-trivial.

Chromatographic Separation and Detection of Related Species

The analysis of dithionate is often complicated by the presence of other sulfur compounds formed during various chemical and industrial processes. oup.com Consequently, chromatographic techniques capable of separating these related species are essential for accurate monitoring. Beyond the ion chromatography methods discussed previously, other forms of liquid chromatography are also employed.

High-performance liquid chromatography (HPLC) is a versatile tool for separating complex mixtures. theses.cz For sulfur oxyanions, which can be challenging to separate due to similar properties, specialized columns and mobile phases are required. Ion-pair chromatography, a variant of reversed-phase HPLC, has proven effective for the rapid and sensitive determination of sulfur oxyanions, including dithionate, sulfate, and thiosulfate. researchgate.net This technique uses a silica octadecylsilane (ODS) column with a mobile phase containing an ion-pairing agent, such as tetrapropylammonium salt (TPAOH), to improve the retention and separation of the anions. researchgate.net

In some applications, detection methods other than conductivity are used. For instance, a UV/VIS detector can be coupled with ion chromatography for the analysis of sulfur species like sulfite, thiosulfate, thiocyanate, and tetrathionate (B1226582). metrohm.com The selection of the eluent is critical to prevent issues such as metal precipitation within the chromatography system, with sodium perchlorate (B79767) being a suitable choice as most metal perchlorates are water-soluble. metrohm.com

Table 2: Chromatographic Separation of Dithionate and Related Sulfur Species

TechniqueColumnSeparated SpeciesKey Methodological FeatureSource
Ion-Pair ChromatographySilica Octadecylsilane (ODS)Sulfate, Thiosulfate, Dithionate, PolythionatesMobile phase with tetrapropylammonium salt (TPAOH) as an ion-pairing reagent. researchgate.net
Ion ChromatographyMetrosep A Supp 5Sulfite, Thiosulfate, Thiocyanate, TetrathionatePerchlorate eluent to avoid metal precipitation; UV/VIS detection. metrohm.com
Ion ChromatographyNot SpecifiedAmidosulfonate, Dithionate, ImidodisulfonateApplication of a "Dose-in" gradient for resolving late-eluting species. metrohm.com

Spectrophotometric Methods

Spectrophotometry offers an alternative to chromatographic and electrochemical methods for the determination of dithionate. These methods are typically based on a chemical reaction that produces a colored compound, with the absorbance measured by a spectrophotometer.

One selective method involves the precipitation of dithionate ions using a solution of bis(diethylenetriamine)nickel(II) chloride. oup.comoup.com This reaction forms a slightly soluble complex, [Ni(dien)₂]S₂O₆. After the precipitate is separated by centrifugation, the concentration of the excess nickel(II) ions remaining in the supernatant is determined spectrophotometrically using the dimethylglyoxime (B607122) method at a wavelength of 465 nm. oup.comoup.com A significant advantage of this procedure is its high selectivity; there is no interference from other common sulfur anions such as sulfate, sulfite, thiosulfate, or tetrathionate. oup.comoup.com The method is effective for dithionate concentrations in the range of 2–20 mM. oup.com

Another spectrophotometric approach allows for the determination of sulfite, sulfate, and dithionate in the same solution. rsc.org In this procedure, dithionate is quantitatively oxidized to sulfate by treatment with hydrogen peroxide and concentrated hydrochloric acid under boiling conditions. The total sulfate concentration is then measured, and the amount originating from dithionate is calculated by subtracting the initial sulfate content. rsc.org This method can determine dithionate concentrations that produce sulfate levels as low as 1 x 10⁻⁴ M. rsc.org

Table 3: Spectrophotometric Methods for Dithionate Determination

Method PrincipleReagentsMeasurement WavelengthKey FeaturesSource
Precipitation-SpectrophotometryBis(diethylenetriamine)nickel(II) chloride (precipitant), Dimethylglyoxime (colorimetric reagent)465 nm (for excess Ni²⁺)Highly selective; no interference from other sulfur oxyanions. oup.comoup.com Effective for 2-20 mM dithionate. oup.com oup.comoup.com
Oxidation-SpectrophotometryHydrogen peroxide, Concentrated hydrochloric acid, Barium chloride, Potassium chromateNot SpecifiedDetermines dithionate by converting it to sulfate; allows for analysis in the presence of sulfite and sulfate. rsc.org rsc.org

Environmental and Industrial Implications Academic Aspects

Role in Sulfur Geochemistry Cycles (Theoretical)

The global sulfur cycle involves the transformation of sulfur compounds through a wide range of oxidation states, from -2 in sulfide (B99878) to +6 in sulfate (B86663). nih.gov This biogeochemical cycle is driven by complex interactions between microbial communities and geochemical processes. rsc.org Within this cycle, several sulfur compounds with intermediate oxidation states exist, including elemental sulfur (S⁰), sulfite (B76179) (SO3 2-), thiosulfate (B1220275) (S2O3 2-), and various polythionates (SnO6 2-). acs.orgresearchgate.netfrontiersin.org

Theoretically, dithionite (B78146) (S2O4 2-), and by extension its radical anion dithionate(1-) (·SO2−), is considered one of these transient, intermediate sulfur species. libretexts.org Its role is conceptualized as part of the complex network of reactions that occur during the oxidation of reduced sulfur compounds, like hydrogen sulfide (H2S), to the more stable sulfate (SO4 2-). acs.orgfrontiersin.org However, due to its high reactivity and instability in the environment, dithionite does not accumulate to detectable concentrations and is rapidly oxidized to sulfate, especially under oxygen-rich conditions. europa.eu

The concept of a "cryptic sulfur cycle" has been proposed to describe the rapid cycling between these intermediate sulfur species in environments like marine sediments. frontiersin.orgwhiterose.ac.uk In this context, dithionite and its radical could theoretically be formed during microbial or chemical reduction/oxidation processes, but would be consumed just as quickly. For instance, some sulfur-cycle enzymes exhibit structural changes upon reduction with dithionite, suggesting a biochemical interaction pathway, even if it is not a primary natural process. nih.gov The formation of various sulfur radical anions, such as the sulfate radical anion (SO4·−) and the sulfite radical anion (·SO3−), has been observed in aqueous solutions and the atmosphere, lending credence to the potential, albeit ephemeral, existence and high reactivity of the dithionate(1-) radical in geochemical systems. nih.govnih.govcopernicus.org

Advanced Oxidation/Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) are well-established methods for water and wastewater treatment that rely on generating highly reactive oxidizing species, primarily the hydroxyl radical (·OH). researchgate.netfrontiersin.org A newer, complementary class of treatments are Advanced Reduction Processes (ARPs), which utilize powerful reducing radicals to degrade oxidized environmental contaminants that are resistant to oxidation. researchgate.netlibretexts.orggoldschmidt.info

The dithionate(1-) radical anion (·SO2−) is a key reactive species in certain ARPs. researchgate.net Its parent compound, dithionite, is used as a primary reducing agent. When activated by methods such as ultraviolet (UV) light, dithionite cleaves at the S-S bond to form two dithionate(1-) radicals (·SO2−), which are potent reductants. researchgate.netgoldschmidt.info

Reaction of Dithionite Photolysis: S2O4 2- + hv (e.g., 315 nm UV) → 2 ·SO2−

These radicals, along with other generated species like the hydrated electron (e−aq), can effectively degrade a range of oxidized contaminants. researchgate.net Research has demonstrated the efficacy of dithionite-based ARPs for treating pollutants such as perchlorate (B79767), nitrate, and perfluorooctanoic acid (PFOA). libretexts.orggoldschmidt.inforesearchgate.net The process is also being explored for regenerating the reactivity of other treatment materials, such as nanoscale zero-valent iron (NZVI), where dithionite can reduce the passivated iron oxide surface layer, thereby restoring the material's pollutant-degrading capacity. nih.gov

Table 1: Dithionate(1-)-Based Advanced Reduction Processes (ARPs) This table summarizes findings from batch screening experiments on the effectiveness of different ARPs.

ContaminantProcess (Reducing Agent + Activation)Key Reactive SpeciesObserved EffectivenessReference
Perchlorate (ClO4−)Dithionite + UV Light·SO2−, e−aqIdentified as an effective ARP combination in screening studies. goldschmidt.info, libretexts.org
Perfluorooctanoic Acid (PFOA)Dithionite + UV Light·SO2−, e−aqDemonstrated degradation capability in experimental setups. goldschmidt.info
2,4-DichlorophenolDithionite + UV Light·SO2−, e−aqEffective degradation observed in batch experiments. goldschmidt.info
Passivated Nanoscale Zero-Valent Iron (NZVI)Dithionite (no activation)S2O4 2- (acting directly)Restored reactivity of aged NZVI for Cr(VI) and nitrobenzene (B124822) removal. nih.gov

Impact on Material Transformation Processes (e.g., in pulp and paper chemistry)

Sodium dithionite (also known as sodium hydrosulfite) is a crucial chemical in the pulp and paper industry, where it functions as a reductive bleaching agent. europa.eucopernicus.orgmdpi.com Its primary application is in the bleaching of mechanical pulps, where the goal is to increase brightness without significantly degrading lignin (B12514952), thereby preserving pulp yield. europa.eu Approximately 50% of bleached mechanical pulps are produced using dithionite bleaching. europa.eu

The bleaching mechanism involves the reduction of chromophoric groups (color-causing structures) present in the residual lignin of the pulp. acs.orgeuropa.eu Dithionite, and its degradation products, react with structures like quinones and aldehydes in the lignin, converting them into less colored compounds. acs.orgeuropa.eu This process decreases the light absorption coefficient of the paper, resulting in higher brightness. acs.org

Table 2: Effect of Sodium Dithionite on Kraft Pulp Properties Data based on a study of spruce kraft pulping with and without the addition of Na2S2O4.

Pulp PropertyStandard Kraft PulpKraft Pulp with Na2S2O4Effect of DithioniteReference
Pulp YieldBaselineIncreasedPositive nih.gov
ViscosityBaselineIncreasedPositive nih.gov
Kappa Number (Lignin Content)BaselineDecreasedPositive nih.gov
BrightnessBaselineImprovedPositive nih.gov
Tensile StrengthBaselineImprovedPositive nih.gov

Conservation Science Applications (e.g., in restoration processes)

In the field of conservation science, the strong reducing power of sodium dithionite is harnessed for various restoration treatments. nih.gov Its most common application is the removal of rust or iron stains from a wide range of materials, including paper, textiles, and other organic and inorganic artifacts. frontiersin.orgnih.govresearchgate.net The treatment works by reducing insoluble, colored ferric iron (Fe³⁺) oxides to more soluble ferrous (Fe²⁺) forms, which can then be washed away. researchgate.net

The process is typically carried out in an aqueous solution, often buffered to an alkaline or neutral pH to control the reaction rate. nih.govresearchgate.net For example, a 2% concentration is often used for treating iron stains on paper. researchgate.net The effectiveness of the treatment can sometimes be enhanced by the addition of a chelating agent, which helps to sequester the solubilized iron ions and prevent them from re-depositing. nih.gov

Beyond iron stain removal, alkaline dithionite solutions have been successfully used in the conservation of metal artifacts. This includes the treatment of corroded copper and bronze objects, where the process can help remove damaging chlorides. nih.gov It has also been developed as a method for the conservation of silver artifacts recovered from marine environments. nih.gov In this application, the dithionite solution reduces silver corrosion products (like silver chloride) back to metallic silver, restoring the object's surface while using inexpensive and readily available chemicals. nih.gov

Future Research Directions for Dithionate 1 Chemistry

Development of Selective Synthetic Routes

The generation of the dithionate(1-) radical anion has predominantly been achieved through high-energy methods, which often lack selectivity. A primary goal for future research is the development of controlled and selective synthetic protocols.

Current methods largely rely on the γ-irradiation of solid-state dithionate (B1226804) salts, such as sodium or barium dithionate. wikipedia.orgcdnsciencepub.com This process uses high-energy gamma rays to eject an electron from the dithionate dianion, forming the desired radical anion. While effective for spectroscopic studies, this method is not practical for preparative scale synthesis.

Future investigations should explore alternative synthetic strategies:

Chemical Oxidation: Although the dithionate dianion is resistant to many common oxidizing agents, research into powerful, single-electron oxidants under specific conditions could yield the dithionate(1-) radical. The kinetic stability of the dithionate ion suggests that while thermodynamically prone to further oxidation to sulfate (B86663), a carefully controlled reaction might isolate the radical intermediate. wikipedia.org

Electrochemical Synthesis: Anodic oxidation of dithionate solutions could provide a highly tunable method for generating the dithionate(1-) radical. By precisely controlling the electrode potential, it may be possible to achieve the one-electron oxidation selectively, preventing further oxidation to sulfate.

Photochemical Methods: Utilizing photosensitizers, it might be possible to generate the radical anion through a light-induced electron transfer from the dithionate dianion. This approach offers the potential for milder reaction conditions and greater control over the radical generation process.

The development of these routes is critical for making dithionate(1-) more accessible for detailed reactivity studies and potential applications.

In-depth Elucidation of Reaction Mechanisms

Understanding the fundamental reaction mechanisms of the dithionate(1-) radical anion is crucial for harnessing its chemical potential. Current knowledge indicates that the thermal oxidation of the dithionate dianion does not proceed directly through the radical anion; instead, it involves an acid-catalyzed disproportionation to sulfur(IV) species that are subsequently oxidized. acs.orgnih.gov This highlights that the reactivity of the radical anion is distinct from its dianionic precursor.

Future mechanistic studies should focus on:

Radical Reactivity: Investigating the reactions of the dithionate(1-) radical, often studied as its monomeric form, the sulfite (B76179) radical anion (SO₃⁻), with a range of organic and inorganic substrates. cdnsciencepub.com Studies on the thermal decomposition of irradiated dithionate salts suggest that the SO₃⁻ radical ion can react with parent dithionate ions to form other complex species, a pathway that requires further exploration. cdnsciencepub.com

Oxygen Atom Transfer (OAT): Recent studies have implicated the sulfite radical anion (SO₃⁻) in oxylanion radical transfer (ORT) mechanisms, such as the reduction of nitrate. acs.orgnih.gov This suggests a potentially general mode of reactivity for dithionate(1-) that could be exploited in synthetic chemistry. In-depth kinetic and isotopic labeling studies are needed to fully understand these OAT pathways.

Intermediate Trapping: Employing advanced techniques to trap and characterize transient intermediates formed during reactions of dithionate(1-). This will provide direct evidence for proposed reaction pathways and help build a comprehensive picture of its reactivity profile.

A thorough mechanistic understanding will enable the rational design of new reactions and catalytic cycles involving the dithionate(1-) radical.

Exploration of Novel Catalytic Applications

While the dithionate dianion has found use in modifying catalyst properties, the catalytic potential of the dithionate(1-) radical anion itself is largely unexplored. nih.gov Its demonstrated ability to participate in oxygen atom transfer reactions suggests significant promise in catalytic redox processes.

Future research should be directed towards:

Redox Catalysis: Designing catalytic cycles where dithionate(1-) acts as a key intermediate for activating small molecules. Its role in nitrate reduction could be expanded to the activation of other challenging substrates, such as carbon dioxide or organic peroxides. acs.orgnih.gov

Polymerization Initiation: As a radical species, dithionate(1-) could potentially serve as an initiator for polymerization reactions. Investigating its ability to initiate the polymerization of various monomers could open new applications in materials science.

Environmental Remediation: The reactive nature of the dithionate(1-) radical could be applied to the degradation of persistent organic pollutants in water treatment processes. Its potential role in advanced oxidation processes warrants investigation.

The exploration of these catalytic applications could transform dithionate(1-) from a laboratory curiosity into a valuable tool for chemical synthesis and environmental technology.

Advanced Spectroscopic Fingerprinting

Detailed characterization of the dithionate(1-) radical is essential for understanding its structure and electronic properties. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), has been the primary tool for its detection.

Irradiation of crystalline dithionates produces the radical, which gives a distinct EPR signal. wikipedia.org Key findings from EPR studies are summarized in the table below.

Sample Generation Method g-value Reference
Single crystals of Sodium Dithionateγ-irradiation2.004 cdnsciencepub.com
Barium DithionateThermal Decomposition2.011 (peak), 2.003 (shoulder) cdnsciencepub.com

These g-values are characteristic of the sulfite radical anion (SO₃⁻), considered the active species. cdnsciencepub.com The well-defined EPR signal from irradiated barium dithionate has led to its proposed use as a radiation dosimeter. wikipedia.org

Future spectroscopic research should aim to:

Advanced EPR Techniques: Employing techniques such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy to map the interaction of the unpaired electron with nearby magnetic nuclei. This would provide a more detailed picture of the radical's molecular and electronic structure.

Optical Spectroscopy: Using pulse radiolysis coupled with transient absorption spectroscopy to record the UV-Visible spectrum of the dithionate(1-) radical. wikipedia.orgnih.gov Determining its molar absorptivity and decay kinetics would provide crucial data for mechanistic studies.

Vibrational Spectroscopy: Utilizing time-resolved infrared or Raman spectroscopy to probe the vibrational modes of the radical. This could offer insights into changes in bonding and structure upon its formation and subsequent reactions.

Computational Validation of Experimental Observations

Theoretical and computational chemistry provide powerful tools for complementing experimental studies of reactive species like dithionate(1-). Quantum chemical calculations can offer insights into structure, stability, and reaction pathways that are difficult to probe experimentally.

Recent computational studies have already provided evidence for the mechanism of nitrate reduction by the sulfite radical anion (SO₃⁻), demonstrating the feasibility of an oxylanion radical transfer pathway. nih.gov

Future computational efforts should focus on:

Predicting Spectroscopic Parameters: Calculating EPR parameters, such as g-tensors and hyperfine coupling constants, from first principles. Comparing these calculated values with experimental data can confirm structural assignments and provide a deeper understanding of the electronic structure.

Mapping Reaction Energy Profiles: Using methods like Density Functional Theory (DFT) to calculate the transition states and energy barriers for proposed reaction mechanisms involving dithionate(1-). This can help to validate or refute mechanistic hypotheses and predict the feasibility of new reactions.

Solvent and Environmental Effects: Modeling the influence of different solvents or solid-state environments on the structure, stability, and reactivity of the radical anion. This is crucial for bridging the gap between gas-phase calculations and experimental observations in condensed phases.

A synergistic approach, combining advanced experimental techniques with high-level computational modeling, will be paramount in unlocking the full potential of dithionate(1-) chemistry.

Q & A

Q. What are the primary synthesis routes for dithionate(1-) salts, and how do reaction conditions influence product purity?

Dithionate(1-) salts, such as sodium dithionate (Na₂S₂O₆), are synthesized via oxidation of sulfur(IV) species. A common method involves reacting sodium bisulfite (NaHSO₃) with manganese dioxide (MnO₂) under acidic conditions: 2NaHSO3+MnO2Na2S2O6+MnO+H2O2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O}

Key factors include pH control (acidic conditions favor product stability) and stoichiometric ratios to minimize byproducts like sulfate (SO₄²⁻). Post-synthesis purification via recrystallization or ion chromatography is critical for isolating high-purity dithionate salts .

Q. How do dithionate(1-) ions differ from structurally similar sulfur oxyanions (e.g., dithionite, sulfite) in redox behavior?

Dithionate(1-) (S₂O₆²⁻) is more stable against oxidation compared to dithionite (S₂O₄²⁻), which acts as a strong reducing agent. Unlike sulfite (SO₃²⁻), dithionate(1-) does not readily participate in nucleophilic reactions due to its fully oxidized sulfur centers. Electrochemical studies (cyclic voltammetry) and kinetic analyses (e.g., reaction with permanganate) can quantify redox potentials and reactivity differences .

Intermediate Research Questions

Q. What analytical techniques are most effective for quantifying dithionate(1-) in complex matrices (e.g., environmental samples)?

  • Ion Chromatography (IC): Separates dithionate(1-) from interfering anions (e.g., sulfate) using high-resolution columns (e.g., Dionex AS11-HC) and suppressed conductivity detection .
  • Electron Paramagnetic Resonance (EPR): Potassium dithionate’s narrow linewidth (0.5 mT) enables high-resolution spatial mapping (0.3 mm resolution) in dose-distribution studies .
  • Kinetic Methods: Monitor dithionate decay under controlled oxidative conditions (e.g., reaction with H₂O₂) using UV-Vis spectroscopy at 260 nm .

Q. How do pH and metal catalysts influence dithionate(1-) formation in sulfur(IV)-iron(III) systems?

In Fe(III)-catalyzed sulfur(IV) oxidation, dithionate(1-) forms as a minor product under acidic conditions (pH 2–4). Lower pH increases HSO₃⁻ availability, promoting radical-mediated pathways (e.g., HSO₃• intermediates). Transition metals like Cu²⁺ inhibit dithionate(1-) formation by competing for sulfite ligands, while Cr³⁺ reduces yields via side reactions. Controlled experiments with varying [H⁺] and metal additives are essential for mechanistic studies .

Advanced Research Questions

Q. What kinetic models explain dithionate(1-) formation in SO₂-driven leaching processes (e.g., pyrolusite systems)?

The rate of manganese dithionate (MnS₂O₆) formation follows a radical-mediated mechanism: RMnS2O6=k[H+][HSO3]R_{\text{MnS}_2\text{O}_6} = k \cdot [\text{H}^+] \cdot [\text{HSO}_3^-]

Key steps include:

SO₂ dissolution: Generates HSO₃⁻, which forms HSO₃• radicals.

Radical recombination: 2 HSO₃• → S₂O₆²⁻ + 2 H⁺.
Experimental validation involves varying [SO₂], pH, and temperature to derive reaction orders (e.g., activation energy ≈7.07 kJ/mol) .

Q. How can contradictory data on dithionate(1-) stability under oxidative conditions be resolved?

Discrepancies arise from differing experimental setups (e.g., O₂ levels, trace metal impurities). To address this:

  • Controlled Replicates: Perform reactions under inert atmospheres (N₂/Ar) to exclude O₂ interference.
  • Metal Chelation: Add EDTA to sequester trace Fe³⁺/Cu²⁺ that catalyze dithionate(1-) oxidation.
  • Advanced Detection: Use LC-MS/MS to distinguish dithionate(1-) from degradation products (e.g., sulfate) .

Q. What role does dithionate(1-) play in environmental remediation (e.g., redox manipulation)?

Sodium dithionate acts as a reductant to regenerate zero-valent iron (ZVI) in groundwater remediation, enhancing Cr(VI) reduction. Challenges include:

  • Competing Reactions: Dithionate(1-) may react with dissolved O₂, reducing ZVI reactivation efficiency.
  • Field-Scale Optimization: Pilot studies require real-time monitoring of Eh/pH and dithionate(1-) persistence .

Methodological Guidance

Q. Designing Experiments to Study Dithionate(1-) Reaction Pathways

  • Variable Isolation: Systematically alter one parameter (e.g., pH, [catalyst]) while holding others constant.
  • Isotopic Labeling: Use ³⁴S-enriched SO₂ to track sulfur speciation via mass spectrometry.
  • Computational Modeling: Apply density functional theory (DFT) to predict intermediate stability and reaction barriers .

Q. Addressing Analytical Challenges in Dithionate(1-) Detection

  • Matrix Effects: Pre-treat samples with solid-phase extraction (SPE) to remove interferents.
  • Calibration Standards: Prepare dithionate(1-) in synthetic matrices mimicking sample conditions (e.g., high ionic strength) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.